1,1,1,3-Tetrachlorotetrafluoropropane (C₃Cl₄F₄): Structural Isomerism, Reactivity, and Applications in Pharmaceutical Synthesis
1,1,1,3-Tetrachlorotetrafluoropropane (C₃Cl₄F₄): Structural Isomerism, Reactivity, and Applications in Pharmaceutical Synthesis
Executive Summary
1,1,1,3-Tetrachlorotetrafluoropropane (C₃Cl₄F₄), commonly referred to within the CFC-214 series, is a fully halogenated chlorofluorocarbon. While historically categorized alongside legacy refrigerants and solvents, its highly dense halogenated backbone makes it a critical precursor in modern chemical synthesis. For researchers and drug development professionals, C₃Cl₄F₄ serves as a valuable synthon for introducing fluorinated moieties—such as the -CF₂CF₂- group—into active pharmaceutical ingredients (APIs). This whitepaper provides an in-depth technical analysis of its isomeric complexity, mechanistic reactivity, and the validated experimental protocols required for its handling and analytical profiling.
Chemical Identity and Isomeric Complexity
The molecular formula C₃Cl₄F₄ (Molecular Weight: 253.84 g/mol ) permits multiple constitutional isomers depending on the distribution of the four chlorine and four fluorine atoms across the three-carbon aliphatic chain. The physicochemical properties of these isomers, such as boiling point and dipole moment, vary significantly based on the steric bulk of the -CCl₃ groups versus the highly electronegative -CF₃ or -CF₂- segments.
For instance, the primary isomer 1,1,1,3-tetrachloro-2,2,3,3-tetrafluoropropane exhibits a boiling point of 112–114 °C and a liquid density of 1.6927 g/cm³ at 25 °C[1]. The structural diversity of these isomers is summarized below:
Table 1: Key Isomers of C₃Cl₄F₄
| Isomer Nomenclature | CAS Registry Number | Key Structural Feature |
| 1,1,1,3-Tetrachloro-2,2,3,3-tetrafluoropropane | 2268-46-4 | Terminal -CCl₃ group adjacent to a -CF₂- bridge |
| 1,1,2,3-Tetrachloro-1,2,3,3-tetrafluoropropane | 2268-45-3 | Distributed chlorination across all three carbons |
| 1,2,2,3-Tetrachloro-1,1,3,3-tetrafluoropropane | 677-68-9 | Central -CCl₂- group flanked by two -CF₂Cl groups |
| 1,1,1,2-Tetrachloro-2,3,3,3-tetrafluoropropane | 3175-64-2 | Terminal -CF₃ group adjacent to a -CCl- chiral center |
| 1,1,2,2-Tetrachloro-1,3,3,3-tetrafluoropropane | 2268-44-2 | Terminal -CF₃ group adjacent to a -CCl₂- group |
Data supported by the [1] and [2].
Mechanistic Reactivity: C₃Cl₄F₄ as a Pharmaceutical Synthon
In pharmaceutical drug design, the incorporation of fluorine atoms enhances an API's lipophilicity, metabolic stability, and binding affinity. C₃Cl₄F₄ isomers are utilized as starting materials for the synthesis of chlorofluoropropenes via the selective reduction of C-Cl bonds[3].
Mechanistic Causality: The reactivity profile of C₃Cl₄F₄ is governed by bond dissociation energies. The C-Cl bond (~330 kJ/mol) is significantly weaker and more polarizable than the C-F bond (~485 kJ/mol). Consequently, under reducing conditions or in the presence of strong bases, C₃Cl₄F₄ undergoes selective dehydrohalogenation or single-electron transfer (SET) dehalogenation. This selectively cleaves the chlorine atoms while preserving the robust fluorinated backbone, yielding fluorinated olefins (building blocks) that can be cross-coupled into complex drug scaffolds.
Synthetic pathway from precursors to fluorinated APIs via C₃Cl₄F₄ intermediates.
Experimental Protocol: Zinc-Mediated Dehalogenation of C₃Cl₄F₄
To convert C₃Cl₄F₄ into a reactive chlorofluoropropene for downstream API synthesis, a zinc-mediated dehalogenation is employed. This protocol is designed as a self-validating system, utilizing in-process temperature monitoring to confirm the exothermic elimination event.
Step-by-Step Methodology:
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Reagent Activation: Suspend 2.5 equivalents of Zinc dust in anhydrous ethanol. Causality: Ethanol acts as a polar protic solvent that stabilizes the radical anion intermediate formed during the SET from the zinc surface to the C-Cl anti-bonding orbital.
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Substrate Addition: Add 1.0 equivalent of 1,1,1,3-tetrachloro-2,2,3,3-tetrafluoropropane dropwise at 0 °C under an inert argon atmosphere.
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Thermal Initiation: Gradually warm the reaction vessel to 40 °C. Self-Validation: An observable exotherm and the evolution of gas indicate the successful initiation of the anti-elimination of chlorine, forming the target olefin.
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Reaction Monitoring: Extract 50 µL aliquots every 30 minutes, quench in hexanes, and analyze via GC-MS to track the disappearance of the C₃Cl₄F₄ parent peak (m/z ~252)[4].
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Isolation: Isolate the resulting chlorofluoropropene via fractional distillation, utilizing a cryogenic receiving flask (-78 °C) to prevent the loss of the highly volatile fluorinated product.
Analytical Validation: GC-ECD Protocol for Isomer Resolution
Due to the structural similarities of C₃Cl₄F₄ isomers, standard Flame Ionization Detection (FID) lacks the specificity required for trace impurity profiling. Gas Chromatography coupled with Electron Capture Detection (GC-ECD) is the authoritative standard for resolving ozone-depleting chemicals and polyhalogenated compounds[5].
Mechanistic Causality of ECD: The ECD utilizes a radioactive ⁶³Ni source to emit beta particles, ionizing the carrier gas and establishing a baseline current. When the highly electronegative C₃Cl₄F₄ elutes, its eight halogens act as a massive electron sink, capturing thermal electrons and dropping the current. This provides femtogram-level sensitivity.
Step-by-Step Methodology:
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Sample Preparation: Dilute the pharmaceutical intermediate in high-purity hexane. Spike with an internal standard (e.g., 1-bromo-2-fluorobenzene) to self-validate recovery rates and instrument response factors.
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Column Selection: Utilize a mid-polarity capillary column (e.g., Rtx-624, 30 m × 0.32 mm ID, 1.8 µm film thickness)[5]. Causality: The cyanopropylphenyl stationary phase provides optimal dipole-dipole interactions to separate isomers based on minor spatial distributions of the halogens.
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Temperature Programming: Set the initial oven temperature to 40 °C (hold for 5 mins), ramp at 5 °C/min to 150 °C, and hold for 10 mins.
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Detection: Maintain the ECD at 250 °C with a nitrogen make-up gas flow of 30 mL/min to ensure optimal electron thermalization.
Step-by-step GC-ECD workflow for the analytical resolution of C₃Cl₄F₄ isomers.
Regulatory and Environmental Context
While highly useful in closed-system pharmaceutical synthesis, C₃Cl₄F₄ isomers are heavily regulated. Under the[6], these compounds are tracked due to their high environmental persistence. Furthermore, because they contain saturated -CF₂- and -CF₃ moieties, they fall under modern regulatory definitions of Per- and Polyfluoroalkyl Substances (PFAS) precursors. Drug developers must ensure complete consumption of C₃Cl₄F₄ during synthesis and employ rigorous abatement systems (e.g., thermal oxidizers) to prevent environmental discharge.
References
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1,1,1,3-Tetrachloro-2,2,3,3-tetrafluoropropane - CAS Common Chemistry Source: American Chemical Society (CAS) URL:[Link]
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1,1,2,3-Tetrachlorotetrafluoropropane | C3Cl4F4 | CID 13717704 Source: PubChem, National Institutes of Health (NIH) URL:[Link]
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Propane, tetrachlorotetrafluoro- - Substance Details Source: US Environmental Protection Agency (EPA) SRS URL:[Link]
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Synthesis of Chlorofluoropropenes and Halogen Exchange Source: LookChem / Academic Research Aggregator URL:[Link]
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Analytical Method for the Detection of Ozone Depleting Chemicals (ODC) Source: Pacific Northwest National Laboratory (PNNL) URL:[Link]
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Chemical Properties of 1,1,1,3-tetrachlorotetrafluoropropane (CAS 2268-46-4) Source: Cheméo URL:[Link]
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. 1,1,2,3-Tetrachlorotetrafluoropropane | C3Cl4F4 | CID 13717704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. PubChemLite - 1,1,1,3-tetrachlorotetrafluoropropane (C3Cl4F4) [pubchemlite.lcsb.uni.lu]
- 5. pnnl.gov [pnnl.gov]
- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]
